molecular formula C12H10O4 B1617278 Ethyl 2-oxo-2H-chromene-4-carboxylate CAS No. 4825-95-0

Ethyl 2-oxo-2H-chromene-4-carboxylate

Cat. No. B1617278
CAS RN: 4825-95-0
M. Wt: 218.2 g/mol
InChI Key: RJAZNJSRZXVBIX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2H-chromene-4-carboxylate is an organic compound that belongs to the class of compounds known as 7-hydroxycoumarins . It has a molecular formula of C12H10O4 and a molecular weight of 218.209 g/mol .


Synthesis Analysis

An efficient one-pot synthesis of functionalized chromeno derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, and it was found that the reaction produced malono-hydrazide .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxo-2H-chromene-4-carboxylate has been characterized by FT-IR, NMR, MS and X-ray crystal diffraction . The compound crystallizes in the monoclinic crystal system, with unit cell parameters a = 7.5355 (6) Å, b = 17.9307 (14) Å, c = 9.9423 (8) Å, β = 100.974 (3)º, Z = 4, V = 1318.81 (18) Å3 .


Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail . The reaction was found to produce malono-hydrazide . The reaction took place without iminolactone ring opening and furnished expected intermediate 31, which was converted into compound 36a by further boiling in aqueous acetic acid .


Physical And Chemical Properties Analysis

Ethyl 2-oxo-2H-chromene-4-carboxylate has a molecular formula of C12H10O4 and a molecular weight of 218.205 Da . It has a mono-isotopic mass of 218.057907 Da .

Safety And Hazards

While specific safety and hazard information for Ethyl 2-oxo-2H-chromene-4-carboxylate is not available, it’s generally recommended to handle such compounds with care. If breathed in, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Future Directions

The research showed that the target compounds exhibit certain anti-fungal activity against the tested fungal strains . The inhibition rate of compound 3b was the highest against Fusarium oxysporum, up to 60.29% at 500 ppm . Compound 3b is promising to become the lead compound of pesticide in the future, which is worthy of further study .

properties

IUPAC Name

ethyl 2-oxochromene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)9-7-11(13)16-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAZNJSRZXVBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)OC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343453
Record name Ethyl 2-oxo-2H-chromene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2H-chromene-4-carboxylate

CAS RN

4825-95-0
Record name Ethyl 2-oxo-2H-chromene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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